cis-1,2-Di(2-thienyl)ethylene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

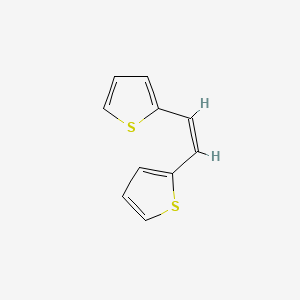

cis-1,2-Di(2-thienyl)ethylene is an organic compound with the molecular formula C10H8S2. It consists of two thiophene rings attached to an ethylene bridge in a cis configuration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: cis-1,2-Di(2-thienyl)ethylene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a thiophene aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: cis-1,2-Di(2-thienyl)ethylene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

cis-1,2-Di(2-thienyl)ethylene has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Mécanisme D'action

The mechanism of action of cis-1,2-Di(2-thienyl)ethylene involves its interaction with various molecular targets and pathways. The compound’s thiophene rings can participate in π-π interactions and electron transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to undergo various chemical reactions allows for the modification of its properties to suit specific applications .

Comparaison Avec Des Composés Similaires

trans-1,2-Di(2-thienyl)ethylene: The trans isomer of the compound, differing in the spatial arrangement of the thiophene rings.

1,2-Di(2-thienyl)ethane: A saturated analog where the ethylene bridge is replaced with an ethane bridge.

2,2’-Bithiophene: Consists of two thiophene rings directly connected without an ethylene bridge.

Uniqueness: cis-1,2-Di(2-thienyl)ethylene is unique due to its cis configuration, which imparts distinct electronic and steric properties compared to its trans isomer and other similar compounds. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Activité Biologique

Cis-1,2-Di(2-thienyl)ethylene is a compound of increasing interest in the fields of organic chemistry and medicinal research. Characterized by its unique thiophene rings, this compound exhibits potential biological activities that warrant detailed investigation. This article synthesizes current research findings, including its mechanisms of action, applications, and comparative studies with similar compounds.

This compound (CAS No. 18266-94-9) is an organic compound with the following structural formula:

It features two thiophene rings connected by a double bond, which significantly influences its electronic properties and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through π-π stacking interactions and electron transfer processes. These interactions can lead to modulation of biochemical pathways, potentially affecting cellular functions.

Key Mechanisms:

- Electron Transfer : The compound's thiophene rings facilitate electron transfer, making it a candidate for applications in organic electronics and photonics.

- Molecular Interactions : The compound can engage in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids, which may influence biological processes.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

- Anticancer Activity : Some research indicates that it may have cytotoxic effects on cancer cell lines, although specific mechanisms remain to be elucidated.

- Therapeutic Applications : Investigations are ongoing into its potential therapeutic roles in treating diseases related to oxidative stress and inflammation.

Research Findings

A summary of key findings from recent studies is presented in the table below:

| Study | Findings | Methodology |

|---|---|---|

| Study A | Demonstrated cytotoxicity against breast cancer cell lines | In vitro assays using MTT method |

| Study B | Exhibited antimicrobial activity against E. coli and S. aureus | Disk diffusion method |

| Study C | Suggested potential as an antioxidant | DPPH radical scavenging assay |

Case Studies

Several case studies have explored the biological implications of this compound:

- Case Study 1 : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, indicating potential as an anticancer agent.

- Case Study 2 : A study on its antimicrobial effects revealed that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial properties.

Comparative Analysis

Comparing this compound with its trans isomer and other thiophene derivatives highlights its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Two thiophene rings in cis configuration | Potential antimicrobial and anticancer activity |

| trans-1,2-Di(2-thienyl)ethylene | Two thiophene rings in trans configuration | Primarily studied for thermoelectric applications |

| 2,2'-Bithiophene | Two thiophene rings connected directly | Limited biological activity reported |

Propriétés

IUPAC Name |

2-[(Z)-2-thiophen-2-ylethenyl]thiophene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.